Propiolic acid anhydride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

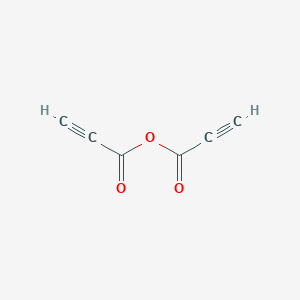

Propiolic acid anhydride is a useful research compound. Its molecular formula is C6H2O3 and its molecular weight is 122.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

Propiolic acid anhydride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its applications include:

- Synthesis of Antibiotics : It is utilized in the synthesis of several antibiotics, enhancing their efficacy.

- Antipyretics and Analgesics : The compound plays a role in developing antipyretic and analgesic drugs, contributing to pain relief and fever reduction.

- Topical Dermatology : this compound is used in formulations aimed at treating skin conditions, owing to its reactivity with biological molecules .

Case Study: Derivatization for Biomarker Development

A notable application of this compound is in the derivatization of biomarkers for quantitative analysis. A study demonstrated that it could derivatize alkylated dipeptides to yield stable biomarkers suitable for mass spectrometry analysis. This method allows for rapid quantification and has potential applications in toxicology, particularly in monitoring exposure to harmful substances .

Industrial Applications

In industrial chemistry, this compound is employed as a building block for various chemical processes:

- Agricultural Chemicals : It is used in the production of herbicides and pesticides, contributing to crop protection strategies.

- Polymer Chemistry : The compound acts as a reagent in the synthesis of polymers and reactive dyes, enhancing material properties .

- Alkyd Resins : this compound is integral to the formulation of alkyd resins used in coatings and paints.

Data Table: Industrial Applications of this compound

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Antibiotics, antipyretics | Improves drug efficacy |

| Agricultural Chemicals | Herbicides | Key ingredient in crop protection |

| Polymer Chemistry | Reactive dyes | Enhances colorfastness |

| Coatings | Alkyd resins | Used in paints for durability |

Research Applications

In scientific research, this compound is utilized for various experimental purposes:

- Biomarker Derivatization : As previously mentioned, it facilitates the derivatization of peptides and proteins for analytical chemistry applications.

- Synthesis of Novel Compounds : Researchers employ it to create new chemical entities with potential therapeutic effects .

Case Study: Propionylation Reaction Optimization

A study focused on optimizing the reaction conditions for propionylation using this compound showed that varying the amount of reagent and reaction time significantly affected yield. This optimization is crucial for scaling up processes intended for industrial applications .

化学反応の分析

Hydrolysis Reactions

Propionic anhydride undergoes hydrolysis in aqueous environments, yielding two equivalents of propionic acid. This reaction is highly exothermic and exhibits distinct kinetic behavior under acidic and catalyzed conditions:

Mechanism and Kinetics

-

Uncatalyzed Hydrolysis :

(CH3CH2CO)2O+H2O→2CH3CH2COOH

Follows a two-step mechanism involving nucleophilic attack by water:At 25°C, the reaction has a half-life of <10 minutes across pH 4–9 .

-

General-Base Catalyzed Hydrolysis :

Propanoate ions accelerate hydrolysis via a single-step termolecular mechanism. Activation parameters for catalyzed pathways differ significantly from uncatalyzed routes :Reaction Type ΔH‡ (kJ/mol) ΔS‡ (J/K·mol) Simple Hydrolysis 37.3 ± 1.6 -241 ± 5 Propanoate-Catalyzed 48.3 ± 0.4 -167 ± 1 The enthalpy of hydrolysis (ΔrH∘) is -56.6 ± 0.4 kJ/mol at 30°C .

Alcoholysis (Ester Formation)

Propionic anhydride reacts with alcohols to form propionate esters, a process critical in esterification and polymer chemistry:

General Reaction

(CH3CH2CO)2O+ROH→CH3CH2COOR+CH3CH2COOH

-

Mechanism :

-

Example : Reaction with ethanol produces ethyl propionate, a solvent and flavoring agent.

Aminolysis (Amide Formation)

Primary and secondary amines react with propionic anhydride to generate amides:

Reaction Pathway

(CH3CH2CO)2O+2RNH2→CH3CH2CONHR+CH3CH2COO−NH3R+

-

Key Features :

Acylation of Alkenes

Propionic anhydride participates in Friedel-Crafts-like acylations with alkenes under Lewis acid catalysis (e.g., ZnCl₂):

Reaction Example

CH2=CH2+(CH3CH2CO)2OZnCl2CH3CH2COCH2CH2COCH2CH3

-

Outcome : Forms unsaturated ketones, though yields vary significantly with substrate and conditions .

Reactivity with Nucleophiles

Propionic anhydride reacts vigorously with:

特性

分子式 |

C6H2O3 |

|---|---|

分子量 |

122.08 g/mol |

IUPAC名 |

prop-2-ynoyl prop-2-ynoate |

InChI |

InChI=1S/C6H2O3/c1-3-5(7)9-6(8)4-2/h1-2H |

InChIキー |

JOCOFYRALUROTH-UHFFFAOYSA-N |

正規SMILES |

C#CC(=O)OC(=O)C#C |

ピクトグラム |

Corrosive |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。